N-Furan-2-ylmethyl-2-[4-(pyrrolidine-1-sulfonyl)-phenoxy]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Furan-2-ylmethyl-2-[4-(pyrrolidine-1-sulfonyl)-phenoxy]-acetamide is a complex organic compound that features a furan ring, a pyrrolidine sulfonyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Furan-2-ylmethyl-2-[4-(pyrrolidine-1-sulfonyl)-phenoxy]-acetamide typically involves multiple steps, starting with the preparation of the furan ring and the pyrrolidine sulfonyl group. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The pyrrolidine sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides and pyrrolidine.
The final step involves coupling the furan ring with the pyrrolidine sulfonyl group and the phenoxyacetamide moiety. This can be achieved through nucleophilic substitution reactions, where the furan ring acts as a nucleophile attacking the electrophilic carbon of the phenoxyacetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-Furan-2-ylmethyl-2-[4-(pyrrolidine-1-sulfonyl)-phenoxy]-acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can result in a variety of substituted phenoxyacetamides.
Scientific Research Applications
N-Furan-2-ylmethyl-2-[4-(pyrrolidine-1-sulfonyl)-phenoxy]-acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Furan-2-ylmethyl-2-[4-(pyrrolidine-1-sulfonyl)-phenoxy]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and pyrrolidine sulfonyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenoxyacetamide moiety can also interact with protein targets, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)pyridin-2-amine: This compound features a furan ring and a pyridine moiety, similar to the furan and pyrrolidine sulfonyl groups in N-Furan-2-ylmethyl-2-[4-(pyrrolidine-1-sulfonyl)-phenoxy]-acetamide.
Pyrrolidine-2-one: A simpler compound with a pyrrolidine ring, used in medicinal chemistry.
Furan-2-carboxamide: Contains a furan ring and a carboxamide group, similar to the furan and phenoxyacetamide moieties.
Uniqueness
This compound is unique due to its combination of a furan ring, a pyrrolidine sulfonyl group, and a phenoxyacetamide moiety. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c20-17(18-12-15-4-3-11-23-15)13-24-14-5-7-16(8-6-14)25(21,22)19-9-1-2-10-19/h3-8,11H,1-2,9-10,12-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDXITVMNDHGHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.